Unique Physicochemical Profile vs. De-halogenated Analogs
The target compound's 5-chloro-2-methoxyphenyl moiety creates a distinct physicochemical profile. Compared to the non-halogenated analog N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, the presence of the chlorine atom is calculated to increase the octanol-water partition coefficient (ClogP) by approximately 0.7–0.9 units and increases molecular polarizability by ~5.5 ų [1]. This is not a minor change; such shifts in lipophilicity and electronic distribution can profoundly impact membrane permeability and target binding, as per the Lipinski rule-of-five and lead-likeness criteria. This differentiates it from analogs relying on a simpler phenyl substitution pattern.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (ClogP) and Polarizability |
|---|---|
| Target Compound Data | ClogP ~3.9; Polarizability ~45.2 ų |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide: ClogP ~3.1, Polarizability ~39.7 ų |
| Quantified Difference | ΔClogP ≈ +0.8; ΔPolarizability ≈ +5.5 ų |
| Conditions | In silico calculation (ChemAxon/ACD/Labs consensus) on free bases. Data sourced from PubChem [2] and ChemSpider. |
Why This Matters
For a scientist selecting a compound for a target engagement assay, these differences in lipophilicity and polarizability suggest distinct membrane permeation rates, plasma protein binding, and ultimately, different in vitro ADME properties.
- [1] M. S. Singh, Dharmch, Prasad, Hashim, Syed Hunain Riaz, Singhal, Ram Gopal. (2011). ANTI INFLAMMATORY ACTIVITY OF SOME NEW THIO-ETHER DERIVATIVES OF QUINOXALINE. Semantic Scholar. CorpusID: 96570244. View Source
- [2] PubChem. (n.d.). N-(5-chloro-2-methoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide (Compound Summary). Legacy record SID 41429073, linked to CID 23027967. View Source
